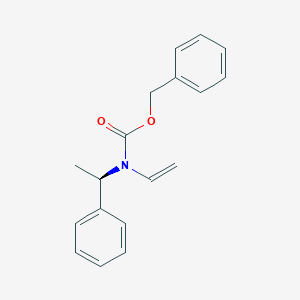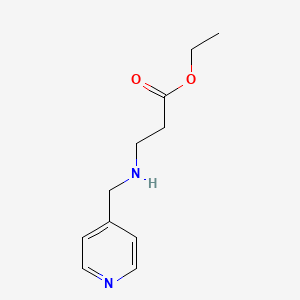
5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide
概要
説明
5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide is a complex organic compound that features a unique combination of functional groups, including a benzoyl-thioureido moiety and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzoyl-Thioureido Group: This step involves the reaction of the imidazole derivative with benzoyl isothiocyanate under basic conditions to form the benzoyl-thioureido group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thioureido group is particularly significant, as it can interact with biological targets such as enzymes and receptors.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infections and possibly cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the imidazole and thioureido groups.
作用機序
The mechanism of action of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The imidazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
類似化合物との比較
Similar Compounds
5-(3-Benzoyl-thioureido)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group.
4-(3-Benzoyl-thioureido)-benzoic acid: Contains a benzoic acid moiety instead of an imidazole ring.
2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester: Features a thiophene ring instead of an imidazole ring.
Uniqueness
The uniqueness of 5-(3-Benzoyl-thioureido)-1-methyl-1H-imidazole-4-carboxylic acid amide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzoyl-thioureido group allows for a wide range of interactions with molecular targets, making it a versatile compound in various fields of research.
特性
IUPAC Name |
5-(benzoylcarbamothioylamino)-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-18-7-15-9(10(14)19)11(18)16-13(21)17-12(20)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,19)(H2,16,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYIUKMNFPYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)













